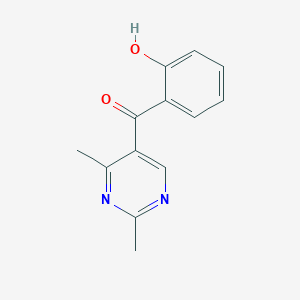
N-butyl-3,5-dihydroxy-1,2,4-triazine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-3,5-dihydroxy-1,2,4-triazine-6-sulfonamide is a chemical compound belonging to the triazine family Triazines are nitrogen-containing heterocycles known for their diverse applications in various fields, including agriculture, medicine, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3,5-dihydroxy-1,2,4-triazine-6-sulfonamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a butyl-substituted triazine derivative with sulfonamide under acidic or basic conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
N-butyl-3,5-dihydroxy-1,2,4-triazine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a range of substituted triazine derivatives.
科学的研究の応用
N-butyl-3,5-dihydroxy-1,2,4-triazine-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which N-butyl-3,5-dihydroxy-1,2,4-triazine-6-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Similar compounds include other triazine derivatives such as:
- 2,4,6-triamino-1,3,5-triazine (melamine)
- 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)
- 2-amino-4,6-dimethyl-1,3,5-triazine
Uniqueness
N-butyl-3,5-dihydroxy-1,2,4-triazine-6-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
30018-58-7 |
|---|---|
分子式 |
C7H12N4O4S |
分子量 |
248.26 g/mol |
IUPAC名 |
N-butyl-3,5-dioxo-2H-1,2,4-triazine-6-sulfonamide |
InChI |
InChI=1S/C7H12N4O4S/c1-2-3-4-8-16(14,15)6-5(12)9-7(13)11-10-6/h8H,2-4H2,1H3,(H2,9,11,12,13) |
InChIキー |
PTKRCUQNJRECDH-UHFFFAOYSA-N |
正規SMILES |
CCCCNS(=O)(=O)C1=NNC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


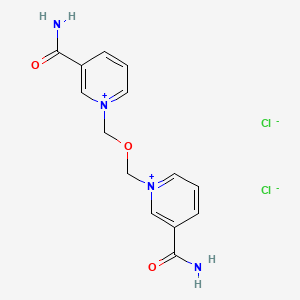
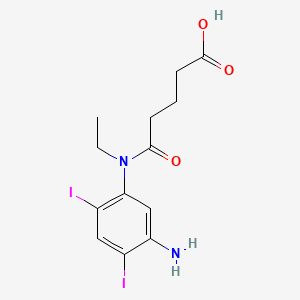
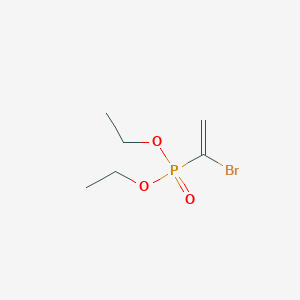

![[(1R,2R)-2-Phenylcyclohexyl]methanol](/img/structure/B14678093.png)
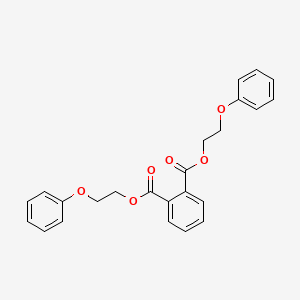
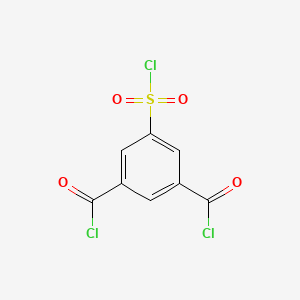
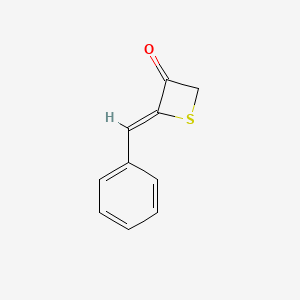

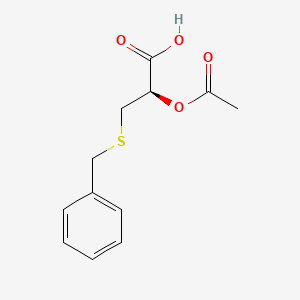

![4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678133.png)

